molecular formula C11H20N2O2 B8110780 2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One

2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One

Cat. No.: B8110780
M. Wt: 212.29 g/mol
InChI Key: HHBCWEYGCMZLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethyl)-2,7-diazaspiro[4.5]decan-1-one is a spirocyclic compound featuring a diazaspiro[4.5]decan-1-one core substituted with a 2-methoxyethyl group at the second nitrogen atom. This structure confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in neurological and inflammatory disorders.

Properties

IUPAC Name

2-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-15-8-7-13-6-4-11(10(13)14)3-2-5-12-9-11/h12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBCWEYGCMZLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC2(C1=O)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Substrate Activation : The spirocyclic amine is dissolved in a polar aprotic solvent (e.g., THF or DMF) and treated with 2-methoxyacetaldehyde under acidic conditions (e.g., acetic acid).

  • Reduction : Sodium triacetoxyborohydride (STAB) is added to facilitate reductive amination, yielding the target compound after 2–6 hours at room temperature.

  • Purification : Crude product is purified via preparative HPLC or column chromatography (e.g., DCM/EtOH gradients).

Example Protocol:

ParameterDetails
Starting Material2,7-Diazaspiro[4.5]decan-1-one (4.1 g, 26.6 mmol)
Reagent2-Methoxyacetaldehyde (6.44 g, 53.2 mmol), STAB (11.27 g, 53.2 mmol)
SolventTHF (40 mL), MeOH (10 mL)
Yield36% after HPLC purification

Alkylation via Methoxyethyl Halides

Direct alkylation using 2-methoxyethyl halides (e.g., bromide or iodide) offers a straightforward route. This method avoids the need for aldehyde intermediates but requires careful control to prevent over-alkylation.

Procedure:

  • Base-Mediated Reaction : The spirocyclic amine is treated with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃ or DIPEA) in acetonitrile or DMF.

  • Temperature Control : Reactions typically proceed at 50–80°C for 8–12 hours.

  • Work-Up : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Challenges:

  • Regioselectivity : Competing N-alkylation at both nitrogen atoms may occur, necessitating stoichiometric optimization.

  • Byproducts : Quaternary ammonium salts may form if excess alkylating agent is used.

Carbodiimide-mediated coupling (e.g., EDCI/HOBt) enables the introduction of methoxyethyl groups via amide bond formation, followed by reduction to the amine.

Steps:

  • Activation : 2-Methoxyethyl carboxylic acid is activated using EDCI and HOBt in DCM or DMF.

  • Coupling : The activated ester reacts with the diazaspiro amine at room temperature for 8–12 hours.

  • Reduction : The resulting amide is reduced to the amine using LiAlH₄ or BH₃·THF.

Example Data:

ParameterDetails
Coupling AgentEDCI (1.2 eq), HOBt (1.1 eq)
SolventDCM (10 mL/g substrate)
Reduction AgentBH₃·THF (3 eq) in THF, reflux, 4 hours
Overall Yield42–55%

Cyclization Strategies for Core Synthesis

The diazaspiro[4.5]decan-1-one core can be synthesized with pre-installed methoxyethyl groups via intramolecular cyclization.

Method from Piperidine Precursors:

  • Starting Material : 4-(Cyanomethyl)piperidine-4-carboxylate is treated with LDA at −70°C, followed by bromoacetonitrile, to form a spirocyclic nitrile.

  • Hydrogenation : Raney nickel catalyzes nitrile reduction to the amine under H₂ pressure.

  • Methoxyethylation : The amine is alkylated with 2-methoxyethyl bromide.

Yield Optimization:

StepYieldConditions
Cyclization68%LDA, THF, −70°C → RT
Hydrogenation85%H₂ (50 psi), Raney Ni, MeOH, reflux
Final Alkylation73%K₂CO₃, MeCN, 80°C

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for steps such as Suzuki couplings or cyclizations.

Application Example:

  • A mixture of 2,7-diazaspiro[4.5]decan-1-one, 2-methoxyethyl boronic acid, and Pd(dppf)Cl₂ in dioxane/water undergoes microwave irradiation at 120°C for 1 hour, achieving 65% yield.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Reductive AminationMild conditions, scalableRequires aldehyde stability36–45%
AlkylationDirect, one-stepRisk of over-alkylation50–60%
Coupling/ReductionHigh specificityMulti-step, costly reagents40–55%
CyclizationBuilt-in functionalizationComplex starting materials60–75%

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.

Scientific Research Applications

2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have potential as a bioactive molecule in drug discovery.

  • Medicine: It could be explored for its therapeutic properties in treating various diseases.

  • Industry: Its unique structure makes it suitable for use in materials science and as a chemical intermediate.

Mechanism of Action

The mechanism by which 2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in a medicinal context, it may bind to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Biological Target/Activity Key Findings Reference
2-(2-Methoxyethyl)-2,7-diazaspiro[4.5]decan-1-one 2-Methoxyethyl at N2 Potential CNS targets (hypothesized) Balanced solubility/lipophilicity; synthetic accessibility via alkylation
7-(2,6-Difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one (20b) Difluorobenzyl (N7), methoxybenzyl (N2) Acetylcholinesterase (AChE) inhibition IC₅₀ = 12 nM (AChE); superior to donepezil in silico docking
2,8-Diazaspiro[4.5]decan-1-one derivatives 2,8-diaza configuration TYK2/JAK1 inhibition (IBD treatment) IC₅₀ = 3.2 nM (TYK2), 5.8 nM (JAK1); dual kinase selectivity
2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one Bis(4-fluorophenyl)methyl (N2), ketone (C10) Dopamine transporter (DAT) inhibition Ki = 0.8 nM (DAT); enhanced BBB penetration due to aromatic hydrophobicity
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride Phenyl (N2), hydrochloride salt Undisclosed (structural probe) Improved crystallinity; reduced solubility in neutral pH

Impact of Substituents on Pharmacological Properties

Methoxyethyl vs. However, 20b’s aromatic ring improves π-π stacking with AChE’s catalytic site, explaining its lower IC₅₀ . Solubility: Methoxyethyl increases aqueous solubility (logP ~1.8) compared to methoxybenzyl (logP ~3.2), favoring oral bioavailability .

2,7-Diaza vs. 2,8-Diaza Configuration :

  • The 2,8-diaza derivative () exhibits dual kinase inhibition due to altered nitrogen spacing, enabling simultaneous interaction with TYK2 and JAK1 ATP pockets. In contrast, the 2,7-diaza configuration may favor single-target engagement .

Hydrophobic vs. Polar Substituents :

  • The bis(4-fluorophenyl)methyl group in DAT inhibitors () increases logP (>4), enhancing CNS penetration but risking off-target binding. The methoxyethyl group (logP ~1.8) offers a safer profile for systemic applications .

Biological Activity

2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique spiro linkage and the presence of a methoxyethyl group, may exhibit significant therapeutic properties, particularly in the realms of anti-inflammatory and anticancer applications.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its distinctive chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound may interact with various biological systems, influencing key molecular targets. Its potential activities include:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation, particularly through its interaction with specific oncogenic pathways.

The precise mechanisms underlying the biological activity of this compound are still under investigation. However, it is believed that the compound's ability to bind to specific enzymes or receptors plays a crucial role in modulating their activity and influencing various biological pathways.

Research Findings and Case Studies

A review of recent literature highlights several studies focusing on the biological evaluation of similar compounds and their derivatives:

  • Inhibition of KRAS G12C : A related study on diazaspiro compounds demonstrated their potential as covalent inhibitors against KRAS G12C mutations, which are prevalent in various solid tumors. The binding affinity and mechanisms were elucidated through structural optimization techniques, showcasing the importance of such compounds in cancer therapy .
  • Anti-inflammatory Mechanisms : Investigations into compounds with similar structures have revealed their interactions with receptor proteins involved in necroptosis (programmed cell death), suggesting that this compound may exert anti-inflammatory effects by inhibiting these pathways .
  • Synthetic Routes and Biological Evaluation : The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for higher yields and purity. Various synthetic methods have been explored to enhance its biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and structural characteristics of this compound compared to related compounds:

Compound NameStructure TypeKey Biological Activity
This compoundSpirocyclicAnti-inflammatory, anticancer
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneSpirocyclicKRAS G12C inhibition
2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-oneSpirocyclicRIPK1 inhibition (anti-inflammatory)

Q & A

Q. What are the established synthetic routes for 2-(2-Methoxyethyl)-2,7-diazaspiro[4.5]decan-1-one?

The compound is synthesized via a two-step process:

  • Step 1 : Reaction of 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene and triethylamine at 100°C for 2 hours, yielding 2-((2-methoxyethyl)(methyl)amino)ethanol (88% crude yield) .
  • Step 2 : Purification by treatment with thionyl chloride in ethyl acetate at 0°C, followed by room-temperature stirring, resulting in the final product with 88% yield . Methodological considerations include solvent selection (toluene, ethyl acetate), stoichiometric ratios, and temperature control to avoid side reactions.

Q. How is the compound characterized analytically?

Key analytical methods include:

  • LCMS : Used to confirm molecular weight via m/z values (e.g., m/z 428 [M+H]+) .
  • HPLC : Retention times (e.g., 0.61 minutes under SQD-FA05 conditions) validate purity .
  • Chromatography : C18 reverse-phase columns (acetonitrile/water) are employed for purification .

Q. What stability considerations are critical during synthesis?

Stability is maintained by:

  • Avoiding prolonged exposure to moisture or acidic conditions during purification steps .
  • Using inert atmospheres (e.g., nitrogen) in reactions involving palladium catalysts or sensitive intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with trifluoromethyl groups?

Optimizing palladium-catalyzed coupling reactions (e.g., using tris(dibenzylideneacetone)dipalladium) enhances yields. Key factors include:

  • Ligand selection (e.g., xantphos for stability) .
  • Temperature control (e.g., 85°C for 30 minutes to balance reactivity and decomposition) .
  • Solvent systems (e.g., N,N-dimethylformamide with methanol for solubility) .

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

  • HRMS/ESI : Provides high-resolution mass data for complex derivatives (e.g., m/z 817.3 [M+H]+) .
  • Multi-dimensional NMR : Distinguishes diastereomers in spirocyclic systems (e.g., cis/trans isomers via 1^1H-13^{13}C correlations) .

Q. How do structural modifications impact pharmacological activity?

  • Spirocyclic Core : The 2,7-diazaspiro[4.5]decane scaffold enhances binding to targets like TYK2/JAK1, as shown in inflammatory bowel disease models .
  • Methoxyethyl Substituent : Improves solubility and metabolic stability, critical for in vivo efficacy .
  • Trifluoromethyl Groups : Increase lipophilicity and target affinity in kinase inhibitors .

Q. What strategies mitigate side reactions during halogenation or iodination?

  • Controlled addition of iodine sources (e.g., N-iodosuccinimide) at low temperatures .
  • Use of protecting groups (e.g., tert-butoxycarbonyl) for amine functionalities to prevent undesired substitutions .

Methodological Challenges and Solutions

Q. How are sensitive intermediates handled in large-scale syntheses?

  • Low-Temperature Quenching : Prevents decomposition of reactive intermediates like bromoethoxy derivatives .
  • Liquid-Liquid Extraction : Separates sulfonic acid byproducts using phosphate buffers .

Q. What computational tools predict metabolic stability of derivatives?

  • ADMET Modeling : Predicts cytochrome P450 interactions for methoxyethyl-containing compounds .
  • Docking Studies : Guides structural optimization using crystal structures of target proteins (e.g., TYK2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.